Pyrrolidine-1-carbonitrile

Description

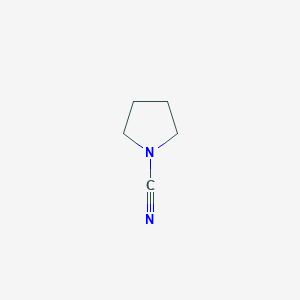

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-5-7-3-1-2-4-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRYYOWARFCJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165192 | |

| Record name | Pyrrolidine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-88-7 | |

| Record name | 1-Pyrrolidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine-1-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidinecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrrolidine-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidine-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Pyrrolidinecarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVF8MV7L37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural and Conformational Analysis of Pyrrolidine-1-carbonitrile

This guide provides a comprehensive technical overview of the structural and conformational properties of pyrrolidine-1-carbonitrile. It is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced stereochemical features of saturated nitrogen-containing heterocycles. This document delves into the theoretical underpinnings of pyrrolidine ring conformation, supported by experimental data and computational insights, to offer a holistic understanding of this versatile chemical scaffold.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active molecules, including numerous pharmaceuticals and natural products.[1] Its prevalence in drug discovery can be attributed to several key factors: the sp3-hybridized carbon atoms provide a three-dimensional architecture that allows for precise spatial orientation of substituents, the nitrogen atom can act as a hydrogen bond donor or acceptor, and the overall scaffold can enhance aqueous solubility.[2] this compound, with its appended nitrile group, serves as a valuable synthetic intermediate for the elaboration of more complex molecules.[3][4] A thorough understanding of its structural and conformational behavior is paramount for predicting its reactivity and its interactions in a biological context.

The Conformational Landscape of the Pyrrolidine Ring

Unlike planar aromatic rings, the saturated pyrrolidine ring is non-planar and conformationally flexible. This flexibility is not random but is governed by a predictable pattern of puckering known as pseudorotation. The two most stable conformations of the pyrrolidine ring are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The puckering of the pyrrolidine ring can be significantly influenced by the nature and stereochemistry of its substituents.[2] For instance, in proline, a common pyrrolidine-containing amino acid, the ring puckers to accommodate the carboxylic acid and amine substituents. This puckering is often described as Cγ-endo (down) or Cγ-exo (up), referring to the position of the Cγ atom relative to the plane of the rest of the ring.

Experimental Approaches to Structural Elucidation

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular interactions that are present in the solid or liquid state.[5] Studies on the parent pyrrolidine molecule have provided valuable insights into its intrinsic conformational preferences.[6][7] These studies have been instrumental in establishing the puckered nature of the pyrrolidine ring and have been complemented by high-level quantum chemical calculations.[8][9]

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, from which its precise geometry can be derived. This technique has been used to study the conformational equilibrium of pyrrolidine, revealing the subtle energy differences between different puckered forms.[10]

X-ray Crystallography

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for studying the conformation of molecules in solution. For this compound, both ¹H and ¹³C NMR data are available.[11] The chemical shifts and coupling constants of the ring protons are particularly sensitive to the ring's conformation.

Table 1: Spectroscopic Data for this compound

| Technique | Data Source | Key Observables |

| ¹H NMR | Sigma-Aldrich Co. LLC. | Chemical shifts and coupling patterns of the α and β protons of the pyrrolidine ring. |

| ¹³C NMR | W. Robien, Inst. of Org. Chem., Univ. of Vienna | Chemical shifts of the carbon atoms in the pyrrolidine ring and the nitrile carbon. |

| Infrared (IR) | Sigma-Aldrich Co. LLC. | Characteristic vibrational frequencies, including the C≡N stretch of the nitrile group. |

The detailed interpretation of these spectra is crucial for deducing the time-averaged conformation in solution.

Computational and Theoretical Analysis

In the absence of a definitive crystal structure for this compound, computational chemistry offers a powerful means to predict its geometry and conformational preferences.[12]

Ab Initio and Density Functional Theory (DFT) Calculations

High-level quantum chemical calculations, such as those employing Møller-Plesset perturbation theory (MP2) or density functional theory (DFT), can be used to model the potential energy surface of pyrrolidine and its derivatives.[13] These calculations can predict the relative energies of different conformers and the barriers to interconversion between them. For the parent pyrrolidine, these studies have explored the pseudorotational pathway and the energy difference between conformers with the N-H in an axial or equatorial position.[10][13]

Molecular Modeling and Conformational Search

Molecular mechanics and molecular dynamics simulations can be employed to explore the conformational space of this compound. These methods allow for the identification of low-energy conformers and the analysis of their geometric parameters.

Workflow for Computational Conformational Analysis:

Caption: A typical workflow for the computational analysis of molecular conformation.

Synthesis and Characterization

This compound is a commercially available compound.[3] However, understanding its synthesis provides context for its potential impurities and handling. It can be synthesized through various methods, often involving the cyanation of pyrrolidine. The characterization of the synthesized product relies heavily on the spectroscopic techniques discussed above (NMR, IR) to confirm its identity and purity.[14][15]

Conclusion and Future Directions

The structural and conformational analysis of this compound reveals a dynamic molecule with a puckered five-membered ring. While a definitive solid-state structure is yet to be reported, a combination of spectroscopic data and computational modeling provides a detailed picture of its preferred geometries. Future work could focus on obtaining a high-resolution crystal structure to precisely determine its bond lengths and angles in the solid state. Further NMR studies, including variable temperature experiments and NOE analysis, could provide deeper insights into its conformational dynamics in solution. This fundamental understanding is critical for the rational design of novel therapeutics and other functional molecules based on the versatile pyrrolidine scaffold.

References

-

Pfafferott, G., Oberhammer, H., & Boggs, J. E. (n.d.). Conformations and structures of N-chloro- and N-methylpyrrolidine. An ab initio and gas electron diffraction study. Journal of the American Chemical Society. Retrieved from [Link]

-

Alves, S., et al. (2010). Pseudorotation in pyrrolidine: rotational coherence spectroscopy and ab initio calculations of a large amplitude intramolecular motion. Physical Chemistry Chemical Physics, 12(1), 72-81. Retrieved from [Link]

-

Carballeira, L., Pérez-Juste, I., & Van Alsenoy, C. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 106(37), 8734-8740. Retrieved from [Link]

-

White Rose Research Online. (2020, October 26). Structural and Thermochemical Studies of Pyrrolidine Borane and Piperidine Borane by Gas Electron Diffraction and Quantum Chemical Calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural and Thermochemical Studies of Pyrrolidine Borane and Piperidine Borane by Gas Electron Diffraction and Quantum Chemical Calculations | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

De-Paula, D. A., et al. (2008). Quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides. Protein Science, 17(8), 1427-1434. Retrieved from [Link]

-

Pfafferott, G., Oberhammer, H., Boggs, J. E., & Caminati, W. (n.d.). Geometric structure and pseudorotational potential of pyrrolidine. An ab initio and electron diffraction study. Journal of the American Chemical Society. Retrieved from [Link]

-

NIST. (n.d.). 1-Pyrrolidinecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Reddy, K. L., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

-

Chemical-Suppliers.com. (n.d.). This compound | CAS 1530-88-7. Retrieved from [Link]

-

Wikipedia. (n.d.). Gas electron diffraction. Retrieved from [Link]

-

ResearchGate. (n.d.). The results of the conformational analysis. | Download Table. Retrieved from [Link]

-

Di Stefano, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4888. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound (CAS 1530-88-7): A Key Nitrile Compound for Research. Chemical Synthesis. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). Pyrrolidine | C4H9N | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Gorshkov, V., et al. (2025). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 26(1), 1. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural and Thermochemical Studies of Pyrrolidine Borane and Piperidine Borane by Gas Electron Diffraction and Quantum Chemical Calculations - White Rose Research Online [eprints.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Pseudorotation in pyrrolidine: rotational coherence spectroscopy and ab initio calculations of a large amplitude intramolecular motion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C5H8N2 | CID 73737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Quantum mechanical origin of the conformational preferences of 4-thiaproline and its S-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 15. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyanopyrrolidine

Abstract

1-Cyanopyrrolidine (CAS No: 1530-88-7), also known as Pyrrolidine-1-carbonitrile, is a versatile heterocyclic compound featuring a saturated five-membered pyrrolidine ring N-substituted with a nitrile group.[1][2] Its unique structural combination makes it a valuable building block in organic synthesis and a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the core physicochemical properties of 1-Cyanopyrrolidine, offering field-proven insights and detailed experimental protocols for its characterization. The content is designed to support researchers, scientists, and drug development professionals in leveraging this compound's full potential while ensuring safe and effective handling.

Chemical Identity and Core Properties

1-Cyanopyrrolidine is a colorless to light yellow clear liquid.[1] Its fundamental properties are crucial for its application in synthesis and for predicting its behavior in various chemical environments. The pyrrolidine ring, a saturated heterocycle, imparts a non-planar, three-dimensional character which is increasingly sought after in drug discovery to explore pharmacophore space more effectively.[3] The electron-withdrawing nature of the cyano group significantly influences the reactivity of the adjacent nitrogen atom.

A summary of its key identifiers and physical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂ | [1][4][5] |

| Molecular Weight | 96.13 g/mol | [1][2][4] |

| CAS Number | 1530-88-7 | [2][4][6] |

| EINECS Number | 216-234-3 | [4][6] |

| IUPAC Name | This compound | [2][5] |

| Synonyms | N-Cyanopyrrolidine, Tetramethylenecyanamide | [4][5][6] |

| Boiling Point | 75-77 °C @ 1.8 mmHg; 110 °C @ 17 mmHg | [1][4][6][7] |

| Density | 0.954 g/mL at 25 °C | [4][6][7] |

| Refractive Index (n20/D) | 1.469 - 1.47 | [1][4][7] |

| Flash Point | 225 °F (107.2 °C) | [4][6] |

| Predicted pKa | -4.27 ± 0.20 | [4] |

Solubility Profile: A Foundational Parameter

The solubility of a compound governs its utility in different reaction media and is a critical determinant of its pharmacokinetic profile in drug development. A systematic approach to determining the solubility of 1-Cyanopyrrolidine is essential for its effective application.

Logical Workflow for Solubility Classification

The following diagram outlines a standard qualitative workflow for classifying the solubility of an organic compound like 1-Cyanopyrrolidine. This hierarchical approach efficiently categorizes the compound based on its behavior in a series of common solvents, providing insights into its acidic, basic, or neutral character.

Caption: Workflow for systematic solubility classification.

Experimental Protocol: Qualitative Solubility Determination

This protocol is a self-validating system for classifying the solubility and inferring the functional group characteristics of 1-Cyanopyrrolidine.

Objective: To determine the solubility class of 1-Cyanopyrrolidine.

Materials:

-

1-Cyanopyrrolidine

-

Small test tubes

-

Graduated pipette or calibrated dropper

-

Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq)

-

Red and blue litmus paper

Methodology:

-

Water Solubility Test:

-

Place approximately 25 mg (or 0.05 mL) of 1-Cyanopyrrolidine into a small test tube.[8][9]

-

Add 0.75 mL of deionized water in three portions of 0.25 mL. After each addition, shake the tube vigorously for 30 seconds.[8][9]

-

Causality: Adding the solvent portion-wise ensures that the compound has adequate opportunity to dissolve and prevents premature classification as insoluble. Vigorous shaking overcomes kinetic barriers to dissolution.

-

Observation: Record if the compound dissolves completely. If it is water-soluble, proceed to step 2. If not, proceed to step 3.[10]

-

-

Litmus Test (for Water-Soluble Compounds):

-

If the compound dissolved in water, use a clean stirring rod to transfer a drop of the solution onto both red and blue litmus paper.[9][10]

-

Observation: A red turn indicates an acidic compound (Class SA); a blue turn indicates a basic compound (Class SB); no change indicates a neutral compound (Class Sg).[10]

-

-

5% HCl Solubility Test (for Water-Insoluble Compounds):

-

To a fresh 25 mg sample, add 0.75 mL of 5% HCl solution in portions, shaking vigorously after each addition.[8][10]

-

Causality: This step identifies basic functional groups, such as amines, which will form hydrochloride salts that are typically water-soluble. The nitrogen in the pyrrolidine ring can be protonated.

-

Observation: If the compound dissolves, it is classified as an organic base (Class B).[8] If not, proceed to step 4.

-

-

5% NaOH Solubility Test (for HCl-Insoluble Compounds):

-

To a fresh 25 mg sample, add 0.75 mL of 5% NaOH solution in portions, shaking vigorously.[10]

-

Causality: This tests for acidic functional groups.

-

Observation: If soluble, the compound is an acid. Proceed to step 5 to determine its strength. If not, the compound is likely neutral (Class N) or inert (Class I).[10]

-

-

5% NaHCO₃ Solubility Test (for NaOH-Soluble Compounds):

-

To a fresh 25 mg sample, add 0.75 mL of 5% NaHCO₃ solution.[8][10]

-

Causality: Sodium bicarbonate is a weaker base than NaOH and will only react with stronger acids (like carboxylic acids).

-

Observation: If it dissolves, it is a strong organic acid (Class As). If not, it is a weak organic acid (Class Aw).[8][10]

-

Lipophilicity (LogP): A Predictor of Bioavailability

The n-octanol/water partition coefficient (LogP) is a critical parameter in drug development, quantifying a compound's lipophilicity. It influences absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[11]

Workflow for Experimental LogP Determination (Shake-Flask Method)

The shake-flask method, coupled with HPLC analysis, is a gold-standard technique for accurately measuring LogP.[12]

Caption: Experimental workflow for LogP determination.

Experimental Protocol: Shake-Flask Method for LogP

Objective: To determine the LogP value of 1-Cyanopyrrolidine.

Materials:

-

1-Cyanopyrrolidine

-

n-Octanol (reagent grade)

-

Deionized water or phosphate-buffered saline (PBS, pH 7.4) for LogD

-

Separatory funnel or centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.

-

Causality: This step is critical for accuracy. It ensures that the volume of each phase does not change during the partitioning experiment due to mutual dissolution, which would alter the final concentrations.[12]

-

-

Sample Preparation: Prepare a stock solution of 1-Cyanopyrrolidine in the pre-saturated aqueous phase at a known concentration. The concentration should be chosen to be within the linear range of the HPLC detector.

-

Partitioning:

-

Add equal volumes of the sample solution and the pre-saturated n-octanol to a centrifuge tube.

-

Shake the mixture vigorously for a defined period (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium between the two phases.

-

-

Phase Separation: Centrifuge the mixture at a moderate speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two immiscible layers.

-

Causality: Centrifugation breaks up any emulsions and creates a sharp interface, preventing cross-contamination during sampling.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases.

-

Analyze the concentration of 1-Cyanopyrrolidine in each aliquot using a validated HPLC method.[12]

-

-

Calculation: Calculate the partition coefficient (P) and its logarithm (LogP) using the following formula:

-

P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

-

LogP = log₁₀(P)[11]

-

Spectroscopic Profile

Spectroscopic data provides the definitive structural fingerprint of a molecule.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework of the molecule. For 1-Cyanopyrrolidine, one would expect to see distinct signals for the methylene groups (-CH₂) of the pyrrolidine ring. Due to the influence of the nitrogen and the cyano group, the protons closer to the nitrogen (alpha position) will appear at a different chemical shift than those further away (beta position).

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. A key diagnostic peak for 1-Cyanopyrrolidine is a sharp, strong absorption in the range of 2210-2260 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration. The absence of a broad peak around 3300 cm⁻¹ confirms the absence of N-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. For 1-Cyanopyrrolidine (MW = 96.13 g/mol ), the molecular ion peak (M⁺) would be observed at m/z = 96.[4][5]

Expert Insight: When analyzing NMR spectra, the symmetry of the molecule is a key consideration. While the pyrrolidine ring itself has potential for symmetry, the N-cyano substitution makes the alpha and beta positions chemically non-equivalent, leading to more complex splitting patterns than might be initially assumed. Computational tools can be used alongside experimental data to confirm structural assignments.[13]

Safety, Handling, and Stability

Proper handling of 1-Cyanopyrrolidine is paramount for laboratory safety.

-

Hazards: The compound is classified as harmful.[4][6] It is harmful if swallowed, in contact with skin, or if inhaled.[14][15] It may cause skin, eye, and respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always handle 1-Cyanopyrrolidine in a well-ventilated area or a chemical fume hood.[16] Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[14][17]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, typically recommended at 2-8°C.[1][4] Keep away from incompatible materials such as strong oxidizing agents and acids.[18]

-

Stability: The compound is generally stable under normal storage conditions.[18] However, contact with strong acids or bases should be avoided to prevent potential hydrolysis of the nitrile group. Vapors may form explosive mixtures with air.[17]

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the addition of a cyano group provides a versatile chemical handle for further synthetic modifications.[3]

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Cyanopyrrolidine derivatives are a prominent class of inhibitors for DPP-IV, a key target in the treatment of type 2 diabetes.[19] The nitrile group can form a reversible covalent bond with a catalytic serine residue in the enzyme's active site. Vildagliptin and Saxagliptin are notable examples of drugs developed from this scaffold.[19][20]

-

Synthetic Intermediate: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, making 1-Cyanopyrrolidine a versatile starting point for creating a diverse library of substituted pyrrolidines.[1]

-

Fibrosis Treatment: Recent research has explored N-cyanopyrrolidines as inhibitors of ubiquitin specific peptidase 30 (USP30), showing potential for the treatment of fibrotic diseases.[21][22]

References

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024). Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Available at: [Link]

-

Method for Measuring Aqueous Solubilities of Organic Compounds. (1995). American Chemical Society. Available at: [Link]

-

Classification of organic compounds by solubility. (n.d.). Available at: [Link]

-

Peters, J. U. (2007). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current topics in medicinal chemistry, 7(6), 579–595. Available at: [Link]

-

Microwave‐Assisted, One‐Pot Multicomponent Synthesis of Some New Cyanopyridines. (n.d.). Scilit. Available at: [Link]

-

This compound | CAS 1530-88-7. (n.d.). Chemical-Suppliers.com. Available at: [Link]

-

Chemical Properties of 1-Pyrrolidinecarbonitrile (CAS 1530-88-7). (n.d.). Cheméo. Available at: [Link]

-

Synthesis of 1‐[2‐[(5‐cyanopyridin‐2‐yl)amino]‐ethylamino]acetyl‐2‐(S) pyrrolidine carbonitriles. (n.d.). ResearchGate. Available at: [Link]

-

1-Cyanopyrrolidine(CAS#:1530-88-7). (2025). Chemsrc. Available at: [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (n.d.). Beilstein Journals. Available at: [Link]

-

1-Pyrrolidinecarbonitrile. (n.d.). NIST WebBook. Available at: [Link]

-

Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). ResearchGate. Available at: [Link]

-

Determination of Log P for Compounds of Different Polarity. (n.d.). Agilent Technologies. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). Combinatorial chemistry & high throughput screening, 19(6), 449–457. Available at: [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. Available at: [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4885. Available at: [Link]

- N-cyanopyrrolidines with activity of usp30 inhibitors. (n.d.). Google Patents.

- Cyanopyrrolidines as usp30 inhibitors and fibrosis treatment. (n.d.). Google Patents.

-

2-Cyanopyrrolidine 1. (n.d.). PubChem. Available at: [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). YouTube. Available at: [Link]

-

logP (Partition Coefficient) and Lipid Solubility of Drugs. (2021). YouTube. Available at: [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR). (2021). YouTube. Available at: [Link]

-

1-Methylpyrrolidine. (n.d.). PubChem. Available at: [Link]

-

Expanded 1 H NMR spectra of C5-H region in diastereomeric mixture. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C5H8N2 | CID 73737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Cyanopyrrolidine CAS#: 1530-88-7 [amp.chemicalbook.com]

- 5. 1-Pyrrolidinecarbonitrile [webbook.nist.gov]

- 6. This compound | CAS 1530-88-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 1-Cyanopyrrolidine | 1530-88-7 [chemicalbook.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. scribd.com [scribd.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. forskning.ruc.dk [forskning.ruc.dk]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. 1-Cyanopyrrolidine - Safety Data Sheet [chemicalbook.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.com [fishersci.com]

- 19. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 21. RU2848457C1 - N-cyanopyrrolidines with activity of usp30 inhibitors - Google Patents [patents.google.com]

- 22. US20210002262A1 - Cyanopyrrolidines as usp30 inhibitors and fibrosis treatment - Google Patents [patents.google.com]

An In-depth Technical Guide to Pyrrolidine-1-carbonitrile (CAS 1530-88-7)

Prepared by: Your Senior Application Scientist

This document provides a comprehensive technical overview of Pyrrolidine-1-carbonitrile (CAS No. 1530-88-7), a versatile heterocyclic nitrile. Designed for researchers, chemists, and professionals in drug discovery and fine chemical synthesis, this guide synthesizes core chemical data, practical applications, and critical safety protocols. Our focus extends beyond mere data presentation to offer insights into the causality behind its chemical behavior and its strategic value in modern synthetic workflows.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 1-Cyanopyrrolidine, is a distinct chemical entity characterized by a saturated five-membered pyrrolidine ring N-substituted with a nitrile group.[1][2][3] This unique structural combination of an aliphatic amine and a cyano group imparts a favorable reactivity profile, making it a valuable intermediate in diverse synthetic applications.[1]

From a practical handling perspective, it is a colorless to light orange or yellow clear liquid.[1][4] Its physical and chemical properties are critical for designing experimental setups, particularly concerning temperature control during reactions and purification via distillation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1530-88-7 | [5][6] |

| Molecular Formula | C₅H₈N₂ | [1][2][5] |

| Molecular Weight | 96.13 g/mol | [1][5][6] |

| Appearance | Colorless to light orange/yellow clear liquid | [1][4] |

| Density | 0.954 g/mL at 25 °C | [5][7] |

| Boiling Point | 75-77 °C at 1.8 mm Hg[5][8][9]; 110 °C at 17 mmHg[1] | [1][5][8][9] |

| Refractive Index | n20/D 1.469 - 1.47 | [1][3] |

| Purity | ≥97% to >98% (GC) | [1][10][11] |

| SMILES | C1CCN(C1)C#N | [5][12] |

| InChI Key | QJRYYOWARFCJQZ-UHFFFAOYSA-N |[2][10][12] |

Molecular Structure and Reactivity Insights

The reactivity of this compound is dominated by the interplay between the electron-donating pyrrolidine nitrogen and the electron-withdrawing nitrile group. This structure serves as a key building block for creating more complex molecules.[1]

Caption: 2D structure of this compound.

Its favorable reactivity profile allows for efficient chemical transformations under mild conditions, which is a significant advantage in multi-step syntheses.[1] This streamlines synthetic pathways and often reduces the need for harsh reagents, aligning with principles of green chemistry.[1] The nitrile group can participate in nucleophilic additions and cycloadditions, providing a gateway to a variety of functional groups and heterocyclic systems.[1]

Core Applications in Scientific Research and Development

This compound is not merely an academic curiosity; it is a pivotal intermediate with demonstrated utility across several high-stakes research and industrial sectors.[1] Its versatility is a direct result of its unique molecular architecture.

Caption: Major application areas for this compound.

-

Synthetic Chemistry: It serves as a fundamental building block for synthesizing more complex organic compounds, enabling chemists to construct elaborate molecular frameworks efficiently.[1]

-

Pharmaceutical Development: The pyrrolidine ring is a well-established scaffold in medicinal chemistry.[13] This compound is specifically utilized in the design and synthesis of novel drug candidates, with particular interest in agents targeting neurological disorders.[1] Its structure allows for interaction with biological systems, making it a valuable starting point for lead optimization.[1]

-

Proteomics Research: As a specialized nitrile compound, it is employed as a reagent in proteomics studies, which focus on the large-scale study of proteins, their functions, and interactions.[8][14]

-

Agrochemicals: this compound is an intermediate in the formulation of modern agrochemicals, contributing to the efficacy of certain pesticides and herbicides.[1]

-

Material Science: The compound is also incorporated into the production of specialty polymers and materials, where it can enhance properties such as durability and environmental resistance.[1]

Representative Synthetic Protocol & Quality Control

While numerous proprietary methods exist, a common and illustrative approach to synthesizing N-cyanopyrrolidines involves the reaction of the parent amine with a cyanating agent. The following protocol is a representative, non-validated example intended for instructional purposes.

Objective: To synthesize this compound from pyrrolidine.

Core Reaction: Pyrrolidine + Cyanogen Bromide → this compound + Hydrobromic Acid

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Pyrrolidinecarbonitrile [webbook.nist.gov]

- 3. 1-Cyanopyrrolidine CAS#: 1530-88-7 [amp.chemicalbook.com]

- 4. This compound | 1530-88-7 | TCI AMERICA [tcichemicals.com]

- 5. This compound | CAS 1530-88-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound | C5H8N2 | CID 73737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

- 8. nbinno.com [nbinno.com]

- 9. 1-Cyanopyrrolidine | 1530-88-7 [chemicalbook.com]

- 10. This compound | 1530-88-7 [sigmaaldrich.com]

- 11. 1-Pyrrolidinecarbonitrile | CymitQuimica [cymitquimica.com]

- 12. 1-Pyrrolidinecarbonitrile (CAS 1530-88-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

An In-Depth Technical Guide to the Synthesis of Pyrrolidine-1-carbonitrile

This guide provides a comprehensive overview of the primary synthetic pathways to Pyrrolidine-1-carbonitrile, a versatile building block in organic synthesis and pharmaceutical development. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of methodologies, mechanistic insights, and practical considerations.

Introduction: The Significance of this compound

This compound, also known as 1-cyanopyrrolidine, is a valuable intermediate due to its unique structural features, combining a pyrrolidine ring with a nitrile group.[1] This combination allows for a favorable reactivity profile, making it a key component in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its applications span synthetic chemistry, where it serves as a versatile building block, to materials science and pharmaceutical development, particularly in the design of drugs targeting neurological disorders.[1] This guide will delve into the core synthetic strategies for obtaining this important compound and its derivatives, providing the necessary technical details for practical application.

Part 1: Direct Cyanation of Pyrrolidine

The most direct approach to this compound involves the introduction of a cyano group onto the nitrogen atom of the pyrrolidine ring. Two primary methods are highlighted here: the classical von Braun reaction and a more contemporary, safer alternative.

Method 1: The von Braun Reaction with Cyanogen Bromide

The von Braun reaction is a well-established method for the N-cyanation of tertiary and secondary amines using cyanogen bromide (BrCN). The reaction with a secondary amine like pyrrolidine proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of cyanogen bromide, followed by elimination of hydrogen bromide to yield the N-cyanamide.

Reaction Scheme:

Figure 1: The von Braun reaction for the synthesis of this compound.

Experimental Protocol:

Caution: Cyanogen bromide is highly toxic, volatile, and can be fatal if inhaled, absorbed through the skin, or swallowed.[2][3] It should be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment.

General Procedure (Adapted):

-

In a well-ventilated fume hood, dissolve pyrrolidine in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a solution of cyanogen bromide in the same solvent to the cooled pyrrolidine solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove HBr and unreacted starting materials.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by distillation or column chromatography.

Mechanistic Causality: The high electrophilicity of the carbon atom in cyanogen bromide drives the reaction, making it susceptible to nucleophilic attack by the secondary amine. The subsequent deprotonation of the nitrogen is facilitated by a base or can occur spontaneously, leading to the formation of the stable N-cyanamide.

Method 2: A Safer Alternative using N-Chlorosuccinimide (NCS) and Zinc Cyanide (Zn(CN)₂)

Given the significant hazards associated with cyanogen bromide, modern approaches have focused on developing safer cyanation reagents. An effective method for the N-cyanation of secondary amines utilizes a combination of N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂).[4][5] This one-pot oxidation-cyanation procedure avoids the direct handling of toxic cyanogen halides.[4]

Reaction Scheme:

Figure 2: N-cyanation of pyrrolidine using NCS and Zn(CN)₂.

Experimental Protocol:

While a specific protocol for pyrrolidine is not detailed, a general procedure for secondary amines can be followed.[5]

Safety Precautions:

-

N-Chlorosuccinimide (NCS): An irritant that can cause severe eye and skin irritation. It is also light and moisture-sensitive.[6]

-

Zinc Cyanide (Zn(CN)₂): Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates very toxic hydrogen cyanide gas.[7]

General Procedure:

-

To a solution of the secondary amine (e.g., pyrrolidine) in a suitable solvent such as acetonitrile-water, add N-chlorosuccinimide (NCS).

-

Stir the mixture at room temperature to form the N-chloroamine intermediate.

-

Add zinc cyanide (Zn(CN)₂) to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction is typically quenched with a basic solution (e.g., sodium bicarbonate) and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is then purified by distillation or column chromatography.

Mechanistic Insights: This reaction is believed to proceed through the in situ generation of a cyanogen halide-like species. NCS chlorinates the amine to form an N-chloroamine, which then reacts with zinc cyanide. The slow dissolution of zinc cyanide helps to control the release of the reactive cyanating agent, enhancing the safety of the procedure.[4]

Part 2: Synthesis of Substituted Pyrrolidine-1-carbonitriles

For many applications, particularly in drug discovery, substituted pyrrolidine-1-carbonitriles are the desired targets. The following methods provide access to these more complex structures.

Method 3: Copper-Catalyzed Tandem Amination/Cyanation/Alkylation

A powerful one-pot method for the synthesis of α-cyano substituted pyrrolidines involves a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence.[2][3] This approach starts from a primary amine-tethered alkyne.

Reaction Scheme:

Figure 3: Copper-catalyzed synthesis of substituted pyrrolidines.

Experimental Protocol:

The following is a general procedure for this tandem reaction.[2]

Reagents and Conditions:

-

Catalyst: Copper(I) bromide (CuBr)

-

Cyanide Source: Trimethylsilyl cyanide (TMSCN)

-

Solvent: Dioxane with a small amount of water

-

Conditions: Microwave irradiation at 100°C

General Procedure:

-

In a microwave reactor tube, combine the amino alkyne, trimethylsilyl cyanide, dioxane, and water.

-

Add copper(I) bromide (CuBr) to the mixture with stirring.

-

Flush the reactor with an inert gas (e.g., argon).

-

Heat the reaction mixture to 100°C under microwave irradiation for approximately 30 minutes.

-

After cooling, the reaction mixture is typically concentrated and purified by silica gel flash chromatography.

Mechanistic Rationale: The proposed mechanism involves the copper-catalyzed hydroamination of the alkyne to form an intermediate, which then undergoes cyanation and subsequent alkylation in a tandem sequence. The copper catalyst plays a crucial role in activating the alkyne and facilitating the C-N and C-C bond formations.[2]

Method 4: Multi-step Synthesis from L-Proline

A practical and alternative route for the synthesis of specific substituted pyrrolidine-carbonitriles, such as (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, starts from the readily available and chiral starting material, L-proline.[6] This multi-step synthesis is particularly relevant for the preparation of key intermediates for pharmaceuticals like DPP-IV inhibitors.[6]

Overall Synthesis Pathway:

Figure 4: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline.

Detailed Experimental Protocol:

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [6]

-

Suspend L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL).

-

Add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.

-

Reflux the reaction mixture for 2 hours.

-

After cooling, dilute with water (20 mL) and stir for 20 minutes.

-

Add saturated brine (20 mL) and ethyl acetate (200 mL) for extraction.

-

Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [6]

-

Dissolve the product from Step 1 (10.0 g, 0.052 mol) in dichloromethane (DCM, 200 mL).

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC, 10.8 g, 0.052 mol) in DCM at 10–15 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for another hour.

-

Filter the mixture and wash the residue with DCM.

-

Concentrate the filtrate to obtain the crude amide.

Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [6]

-

Suspend the amide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL).

-

Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.

-

Stir at room temperature for 45 minutes and then concentrate under vacuum.

-

The residue is then worked up to isolate the final product.

Rationale and Causality: This pathway leverages the chirality of L-proline to produce an enantiomerically pure product. The conversion of the carboxylic acid to the nitrile proceeds through an amide intermediate, which is a common and reliable strategy. The final dehydration of the amide to the nitrile is effectively achieved using trifluoroacetic anhydride, a powerful dehydrating agent.[8]

Part 3: Comparative Analysis and Conclusion

| Synthesis Pathway | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Direct Cyanation (von Braun) | Pyrrolidine | Cyanogen bromide | Direct, one-step reaction. | Highly toxic and hazardous reagent. |

| Direct Cyanation (NCS/Zn(CN)₂) | Pyrrolidine | NCS, Zn(CN)₂ | Safer alternative to BrCN. | Requires careful handling of cyanide source. |

| Copper-Catalyzed Tandem Reaction | Primary amine-tethered alkynes | CuBr, TMSCN | One-pot synthesis of substituted pyrrolidines. | Requires synthesis of specific starting materials. |

| Multi-step from L-Proline | L-proline | Chloroacetyl chloride, DCC, TFAA | Access to chiral, substituted products. | Multi-step process with potential for lower overall yield. |

Table 1: Comparison of Synthesis Pathways for this compound and its Derivatives.

References

- 1. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 2. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]

- 8. Amide to Nitrile - TFAA [commonorganicchemistry.com]

Pyrrolidine-1-carbonitrile molecular weight and formula

An In-Depth Technical Guide to Pyrrolidine-1-carbonitrile for Advanced Research and Development

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound in Modern Synthesis

This compound (CAS No. 1530-88-7) is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry.[1] Structurally, it comprises a saturated five-membered nitrogen heterocycle, the pyrrolidine ring, functionalized with a nitrile group at the nitrogen atom.[2] This unique combination imparts a favorable reactivity profile, making it an essential intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[2] The pyrrolidine scaffold itself is a prevalent motif in numerous FDA-approved drugs, valued for its ability to explore three-dimensional chemical space and establish critical interactions with biological targets.[3][4] This guide provides an in-depth examination of this compound, focusing on its physicochemical properties, synthesis, applications, and safe handling protocols for research and drug development professionals.

Physicochemical and Structural Properties

This compound is typically a colorless to light yellow liquid under standard conditions.[2][5] Its core properties are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂ | [2][6][7][8][9] |

| Molecular Weight | 96.13 g/mol | [2][6][7][9][10] |

| CAS Number | 1530-88-7 | [6][7][11] |

| IUPAC Name | This compound | [7] |

| Synonyms | 1-Cyanopyrrolidine, N-Cyanopyrrolidine | [6][12] |

| Appearance | Colorless to light orange/yellow clear liquid | [2][5] |

| Density | 0.954 g/mL at 25 °C | [1][6][9] |

| Boiling Point | 75-77 °C @ 1.8 mmHg; 110 °C @ 17 mmHg | [2][5][6] |

| Flash Point | 107 °C (224.6 °F) | [5] |

| Refractive Index | n20/D 1.47 | [2] |

| SMILES | C1CCN(C1)C#N | [6][8] |

| InChIKey | QJRYYOWARFCJQZ-UHFFFAOYSA-N | [7][8][10] |

Synthesis and Mechanistic Considerations

The synthesis of pyrrolidine derivatives often leverages readily available chiral precursors like L-proline to achieve stereoselectivity, a critical aspect in drug development.[13] While various methods exist, a common strategy for producing functionalized pyrrolidine carbonitriles involves the acylation of a proline derivative followed by the conversion of the carboxylic acid moiety into a nitrile. This multi-step process is a cornerstone for creating key intermediates for advanced pharmaceutical compounds.

Exemplary Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol details the synthesis of a closely related and highly valuable derivative, which serves as a key intermediate for the DPP-IV inhibitor Vildagliptin.[14][15][16] The methodology illustrates the core chemical transformations relevant to this compound chemistry. The choice of reagents—such as trifluoroacetic anhydride for dehydration—is critical; it acts as a powerful dehydrating agent to convert the intermediate amide into the target nitrile under mild conditions, thus preserving the stereochemistry of the chiral center.[15]

Step 1: N-Acylation of L-Proline

-

Suspend L-proline (1.0 eq) in tetrahydrofuran (THF).

-

Add chloroacetyl chloride (1.5 eq) to the suspension at room temperature.

-

Reflux the reaction mixture for 2 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, dilute with water, and perform an extraction with ethyl acetate.

-

Collect and combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid.[15]

Step 2: Amide Formation

-

Dissolve the carboxylic acid product from Step 1 (1.0 eq) in dichloromethane (DCM).

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.0 eq) in DCM at 10–15 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add ammonium bicarbonate (10.0 eq) and continue stirring for an additional hour.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea and wash the residue with DCM. Concentrate the filtrate to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[15]

Step 3: Dehydration to Nitrile

-

Suspend the amide product from Step 2 (1.0 eq) in THF at 0–5 °C.

-

Add trifluoroacetic anhydride (1.5 eq) to the suspension.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

Quench the reaction by carefully adding ammonium bicarbonate portion-wise at 5–10 °C.

-

Stir for 45 minutes, then concentrate the mixture under vacuum to yield the final product, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[15]

This self-validating protocol relies on standard organic transformations where progress can be rigorously monitored by techniques like Thin-Layer Chromatography (TLC) at each stage, ensuring high conversion and purity of intermediates.[15]

Caption: Synthetic workflow for a key pyrrolidine-carbonitrile intermediate.

Applications in Research and Drug Development

This compound and its derivatives are instrumental in pharmaceutical R&D. The pyrrolidine ring is a privileged scaffold that provides structural rigidity and serves as a versatile anchor for various functional groups, while the nitrile can act as a hydrogen bond acceptor, a metabolic precursor to an amine, or a reactive handle for further chemical modifications.[2]

Role as a Key Pharmaceutical Intermediate

A prominent application is in the synthesis of gliptins, a class of anti-diabetic drugs that inhibit the dipeptidyl peptidase 4 (DPP-IV) enzyme.[14] Vildagliptin, for example, is synthesized using a pyrrolidine-carbonitrile intermediate.[16] The nitrile group is crucial for the molecule's interaction with the active site of the DPP-IV enzyme. The synthetic accessibility of these intermediates, as demonstrated in the protocol above, allows for the efficient, large-scale production of such drugs.[14][16]

Broader Utility in Medicinal Chemistry

The utility of this compound extends beyond anti-diabetic agents. It serves as a building block for:

-

Agrochemicals: Used in the formulation of effective pesticides and herbicides.[2]

-

Neurological Drug Candidates: The pyrrolidine scaffold is explored for its ability to interact with targets in the central nervous system.[2]

-

Proteomics Research: The compound's specific reactivity is leveraged as a chemical tool to study protein function and interactions.[1]

-

Antiviral and Anticancer Agents: The pyrrolidine ring is a core component of numerous antiviral (particularly for Hepatitis C) and anticancer drugs.[4][13]

Caption: Logical relationship in the synthesis of Vildagliptin.

Safety, Handling, and Storage

This compound is a hazardous substance and requires strict safety protocols.

-

Hazard Identification: The compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin (H301+H311+H331).[7][12] It also causes skin and serious eye irritation (H315, H319) and may cause respiratory irritation (H335).[12][17] The GHS signal word is "Danger".[12]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[17][18]

-

Handling: Avoid breathing vapors or mist.[18] Prevent contact with skin and eyes.[18] Use explosion-proof ventilation equipment as it is a combustible liquid.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably refrigerated (0-10°C).[18] The compound is sensitive to air and heat, so storage under an inert gas like nitrogen is recommended.[18]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][18]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][18]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[18]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic asset in the fields of synthetic chemistry and drug discovery. Its well-defined physicochemical properties, established synthetic routes, and proven utility as a precursor to high-value pharmaceutical agents underscore its importance. For researchers and scientists, a thorough understanding of its reactivity, handling requirements, and applications is essential for leveraging its full potential to drive innovation in the development of novel therapeutics and other advanced chemical products.

References

-

This compound | CAS 1530-88-7 . Chemical-Suppliers. [Link]

-

This compound | C5H8N2 | CID 73737 . PubChem - NIH. [Link]

-

This compound (C5H8N2) . PubChemLite. [Link]

-

This compound . Stenutz. [Link]

-

This compound (CAS 1530-88-7): A Key Nitrile Compound for Research . Ningbo Inno Pharmchem Co., Ltd.. [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile . ResearchGate. [Link]

-

Material Safety Data Sheet - Pyrrolidine . Cole-Parmer. [Link]

-

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors . Beilstein Journals. [Link]

- One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate....

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology . Frontiers. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. fishersci.com [fishersci.com]

- 6. This compound | CAS 1530-88-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound | C5H8N2 | CID 73737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C5H8N2) [pubchemlite.lcsb.uni.lu]

- 9. This compound [stenutz.eu]

- 10. This compound | 1530-88-7 [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 16. WO2022003405A1 - One-pot process to obtain a pyrrolidine-2-carbonitrile intermediate compound and industrial scale telescopic process to prepare (2s)-1-[n-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile (vildagliptin) using same - Google Patents [patents.google.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility and Stability of Pyrrolidine-1-carbonitrile

Abstract

Pyrrolidine-1-carbonitrile (CAS No. 1530-88-7), also known as N-cyanopyrrolidine, is a versatile heterocyclic nitrile that serves as a crucial building block in organic synthesis and pharmaceutical development.[1] Its utility in creating complex, biologically active molecules is well-recognized.[2] However, a comprehensive understanding of its fundamental physicochemical properties—specifically its solubility and stability—is paramount for its effective application, from reaction design and process optimization to formulation and long-term storage. This technical guide provides an in-depth analysis of the solubility and stability characteristics of this compound. While direct experimental data for this specific molecule is sparse in public literature, this document synthesizes information from analogous compounds, fundamental chemical principles, and established analytical protocols to offer a robust predictive framework and practical guidance for researchers, scientists, and drug development professionals. We present detailed methodologies for determining solubility, investigating degradation pathways, and quantifying the compound, ensuring scientific integrity and enabling users to establish self-validating systems for its use.

Core Physicochemical Properties

A foundational understanding of this compound begins with its basic physical and chemical properties. These parameters influence its behavior in various solvent systems and its requirements for handling and storage.

| Property | Value | Source(s) |

| CAS Number | 1530-88-7 | [3] |

| Molecular Formula | C₅H₈N₂ | [3] |

| Molecular Weight | 96.13 g/mol | [3] |

| Appearance | Colorless to light orange/yellow clear liquid | [2] |

| Density | ~0.954 g/mL at 25 °C | [1] |

| Boiling Point | 75-77 °C at 1.8 mmHg; ~110 °C at 17 mmHg | [1][2] |

| Calculated logP | 0.563 (Octanol/Water Partition Coefficient) | [4] |

| Calculated Water Solubility | -0.74 (Log₁₀ of Water solubility in mol/L) | [4] |

| Storage Temperature | 2 - 8 °C | [2] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of this compound is a critical parameter for its use in both reaction chemistry and formulation. Its structure, featuring a polar cyano group and a saturated, largely non-polar pyrrolidine ring, suggests a degree of solubility across a range of solvents. The parent compound, pyrrolidine, is miscible with water and most organic solvents, indicating that this compound is likely to exhibit broad solubility.[5][6]

Predicted Solubility Characteristics

-

Aqueous Solubility : The calculated water solubility is low, but the presence of the nitrogen atom allows for potential protonation in acidic media, which could enhance solubility. The molecule's polarity suggests it will be more soluble than highly non-polar compounds.

-

Organic Solubility : Given its liquid state and the organic nature of the pyrrolidine ring, it is expected to be freely soluble in common organic solvents such as acetonitrile, methanol, ethanol, tetrahydrofuran (THF), and dichloromethane (DCM).

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, quantitative experimental determination is essential. The following protocol outlines a robust method for determining both kinetic and thermodynamic aqueous solubility using UV-Vis spectrophotometry, a technique suitable for compounds with a chromophore.[7][8]

Objective: To determine the solubility of this compound in a selected solvent (e.g., pH 7.4 phosphate buffer) at a specific temperature.

Methodology: UV-Vis Spectrophotometric Analysis

-

Determination of λmax (Wavelength of Maximum Absorbance):

-

Prepare a dilute, known concentration of this compound in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax. This wavelength will be used for all subsequent absorbance measurements to ensure maximum sensitivity.[7]

-

-

Preparation of a Calibration Curve:

-

Prepare a series of at least five standard solutions of this compound in the solvent with precisely known concentrations.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of Absorbance versus Concentration. A linear regression analysis will yield the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

-

-

Equilibrium (Thermodynamic) Solubility Measurement:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand, permitting the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm filter to remove any particulate matter.

-

Dilute the filtered supernatant with a known volume of solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent.

-

Workflow for Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Stability Profile: Degradation Pathways and Mitigation

The stability of this compound is a critical factor for its reliable use. As an N-substituted cyanamide, its reactivity is influenced by the electron-donating pyrrolidine ring and the electrophilic nature of the cyano group's carbon atom.

Chemical Stability and Incompatibilities

The Safety Data Sheet (SDS) for this compound indicates that it is stable under normal conditions but is incompatible with:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Strong reducing agents

Hazardous decomposition under high heat can produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.

Furthermore, the parent compound, cyanamide, is known to be unstable, with a tendency to undergo violent polymerization, especially at elevated temperatures or in the presence of basic catalysts.[2][9] This suggests that this compound should be handled with care, avoiding strong bases and high temperatures to prevent potential dimerization or polymerization.

pH-Dependent Stability and Hydrolysis Pathway

The most anticipated degradation pathway in aqueous media is hydrolysis of the cyano group, which is susceptible to both acid and base catalysis.[10][11] The reaction proceeds through a two-step mechanism.

-

Step 1: Hydrolysis to Amide: The nitrile is first hydrolyzed to the corresponding amide, Pyrrolidine-1-carboxamide .

-

Step 2: Hydrolysis of Amide: The amide is further hydrolyzed to yield pyrrolidine and carbonic acid (which exists in equilibrium with CO₂ and water, or as carbonate/bicarbonate in basic conditions).[12]

Predicted Hydrolysis Pathway of this compound

Caption: Predicted two-step hydrolysis degradation pathway.

Protocol for pH-Rate Profile Study

A pH-rate profile study is essential to quantify the stability of the compound across a range of pH values.[13][14]

Objective: To determine the degradation rate constant (k) of this compound at various pH values.

Methodology: HPLC-UV Analysis

-

Preparation of Buffers: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).

-

Sample Incubation:

-

For each pH, prepare a solution of this compound at a known initial concentration.

-

Incubate these solutions at a constant, controlled temperature (e.g., 40 °C or 60 °C to accelerate degradation).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately quench any further reaction by diluting the aliquot in the mobile phase and/or cooling it.

-

-

HPLC Quantification:

-

Analyze each time-point sample using a validated, stability-indicating HPLC method (see Section 4.1).

-

Quantify the remaining concentration of this compound.

-

-

Data Analysis:

-

For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.

-

If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) is the negative of the slope of this line.

-

Finally, plot log(k) versus pH to generate the pH-rate profile, which will reveal the pH regions of greatest stability and instability.

-

Thermal and Photostability Considerations

-

Thermal Stability: While specific data is lacking, related pyrrolidine compounds can undergo thermal decomposition during GC analysis.[15] This is often catalyzed by active sites in the GC inlet. To minimize this, using a new, deactivated glass liner and employing split injection rather than splitless are recommended when developing GC methods.

-

Photostability: No specific photostability data is available. A systematic approach according to ICH Q1B guidelines should be followed.[16] This involves exposing the compound, both as a solid and in solution, to controlled light sources (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) and analyzing for degradation at specified time points.

Analytical Methodologies for Quantification

Robust analytical methods are required to accurately determine the purity of this compound and to quantify it in stability studies or biological matrices.

Protocol: Stability-Indicating HPLC-UV/MS Method

Objective: To develop an HPLC method that separates this compound from its potential degradants (e.g., Pyrrolidine-1-carboxamide) and allows for accurate quantification.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is recommended to separate the more polar degradants from the parent compound.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Program (Starting Point):

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate

-

-

Flow Rate: 1.0 mL/min

-

Detection:

-

UV Detector: Set at the λmax of this compound.

-

Mass Spectrometer (MS): Use Electrospray Ionization (ESI) in positive mode. Monitor the parent ion [M+H]⁺ for quantification.

-

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification according to standard guidelines.

Protocol: GC-MS Quantification Method

Objective: To develop a GC-MS method for the quantification of this compound, particularly for assessing purity or in organic reaction mixtures.[17][18]

-

Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-1 (e.g., 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injection:

-

Oven Temperature Program (Starting Point):

-

Initial Temperature: 60 °C, hold for 2 min.

-

Ramp: 15 °C/min to 250 °C.

-

Hold: Hold at 250 °C for 5 min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic fragment ions.

-

Safe Handling and Storage

Drawing from best practices for reactive cyanamides and general laboratory safety, the following procedures are mandatory for handling this compound.[2][4][19]

-

Engineering Controls: All handling, weighing, and transfers must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Body Protection: A lab coat must be worn.

-

-

Storage:

-

Store in a tightly sealed container at the recommended temperature of 2-8 °C.[2]

-

Keep away from moisture, direct sunlight, and incompatible materials (strong acids, bases, oxidizers).

-

-